molecular formula C6H13Cl2F3N2 B1448620 1-(2,2,2-Trifluoroethyl)pyrrolidin-3-amine dihydrochloride CAS No. 2044723-16-0

1-(2,2,2-Trifluoroethyl)pyrrolidin-3-amine dihydrochloride

Cat. No. B1448620
CAS RN: 2044723-16-0
M. Wt: 241.08 g/mol
InChI Key: QRYMVOXOYVAWEK-UHFFFAOYSA-N
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Description

1-(2,2,2-Trifluoroethyl)pyrrolidin-3-amine dihydrochloride is a chemical compound with the molecular formula C6H11F3N2.2ClH . It has a molecular weight of 241.08 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for 1-(2,2,2-Trifluoroethyl)pyrrolidin-3-amine dihydrochloride is 1S/C6H11F3N2.2ClH/c7-6(8,9)4-11-2-1-5(10)3-11;;/h5H,1-4,10H2;2*1H . This code provides a specific textual identifier for the compound’s molecular structure.


Physical And Chemical Properties Analysis

1-(2,2,2-Trifluoroethyl)pyrrolidin-3-amine dihydrochloride is a powder that is stored at room temperature . It has a molecular weight of 241.08 . More detailed physical and chemical properties could be obtained from a comprehensive laboratory analysis.

Scientific Research Applications

Synthesis and Chemical Properties

Pyrrolidine derivatives, including those with trifluoromethyl groups, are pivotal in organic synthesis, often serving as intermediates in the construction of complex molecules with potential medical applications. For instance, the organocatalytic asymmetric synthesis of pyrrolidine derivatives, featuring trifluoromethyl groups, demonstrates their importance in accessing compounds with multiple stereogenic centers through domino Michael/Mannich [3+2] cycloaddition sequences, highlighting their role in the development of pharmaceuticals (Zhi et al., 2016).

Material Science Applications

Trifluoromethyl-substituted pyrrolidines are also significant in the realm of material science. The synthesis of fluorinated polyimides from trifluoromethyl-substituted bis(ether amine) monomers, such as 1,1-bis[4-(4-amino-2-trifluoromethylphenoxy)phenyl]-1-phenyl-2,2,2-trifluoroethane, showcases the application of these compounds in creating materials with exceptional solubility, thermal stability, and electrical properties (Chung et al., 2006).

Innovative Synthetic Methodologies

Recent advances have also been made in the development of synthetic methodologies utilizing pyrrolidine derivatives. The organocatalytic asymmetric [3 + 2] cycloaddition of N-2,2,2-Trifluoroethylisatin ketimines with β-trifluoromethyl electron-deficient alkenes is a notable example, enabling the efficient construction of structurally diverse spirocyclic oxindoles with high stereocontrol, demonstrating the critical role of these derivatives in facilitating complex synthetic transformations (You et al., 2018).

Safety And Hazards

The compound has been classified with the signal word “Warning” and is associated with the hazard statements H315, H319, and H335 . These statements indicate that the compound may cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335). As with any chemical, it should be handled with appropriate personal protective equipment and precautions to prevent exposure .

properties

IUPAC Name

1-(2,2,2-trifluoroethyl)pyrrolidin-3-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11F3N2.2ClH/c7-6(8,9)4-11-2-1-5(10)3-11;;/h5H,1-4,10H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRYMVOXOYVAWEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)CC(F)(F)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13Cl2F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,2,2-Trifluoroethyl)pyrrolidin-3-amine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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